molecular formula C19H18N4O5 B2357975 4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 306729-92-0

4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2357975
CAS No.: 306729-92-0
M. Wt: 382.376
InChI Key: VWKFWLKIAMUEGY-UHFFFAOYSA-N
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Description

4-(4-Morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, a morpholine ring, and a nitrobenzoyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions

    Preparation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where the quinoxaline derivative is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.

    Attachment of Morpholine Ring: The final step involves the nucleophilic substitution of the nitro group with morpholine, typically under basic conditions using a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Morpholine or other amines in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antibiotics or anticancer agents.

Medicine

In medicine, the compound’s derivatives are investigated for their therapeutic potential. The presence of the morpholine ring and nitrobenzoyl group suggests possible applications in the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholino-3-nitrobenzoyl)benzoic acid: Similar in structure but with a benzoic acid core instead of quinoxaline.

    4-(4-Morpholino-3-nitrophenyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar but with variations in the substitution pattern on the phenyl ring.

Uniqueness

4-(4-Morpholino-3-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core, a morpholine ring, and a nitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-morpholin-4-yl-3-nitrobenzoyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c24-18-12-22(15-4-2-1-3-14(15)20-18)19(25)13-5-6-16(17(11-13)23(26)27)21-7-9-28-10-8-21/h1-6,11H,7-10,12H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKFWLKIAMUEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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